molecular formula C12H7Br3 B12684294 2,2',4-Tribromobiphenyl CAS No. 144978-90-5

2,2',4-Tribromobiphenyl

Cat. No.: B12684294
CAS No.: 144978-90-5
M. Wt: 390.90 g/mol
InChI Key: YDNHQROTGQCGTC-UHFFFAOYSA-N
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Description

2,2’,4-Tribromobiphenyl is a polybrominated biphenyl (PBB) compound, characterized by the presence of three bromine atoms attached to a biphenyl structure. This compound is part of a larger group of brominated flame retardants, which are used to reduce the flammability of various materials. The molecular formula of 2,2’,4-Tribromobiphenyl is C12H7Br3, and it has a molecular weight of 390.89598 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,4-Tribromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of 2,2’,4-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the selective formation of the 2,2’,4-tribromo derivative.

Chemical Reactions Analysis

Types of Reactions: 2,2’,4-Tribromobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in 2,2’,4-Tribromobiphenyl can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

    Reduction Reactions: Reduction of 2,2’,4-Tribromobiphenyl can lead to the formation of less brominated biphenyls or biphenyl itself.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products:

  • Substitution reactions yield biphenyl derivatives with different functional groups.
  • Oxidation reactions produce biphenyl compounds with various oxygen-containing functional groups.
  • Reduction reactions result in less brominated biphenyls or biphenyl.

Scientific Research Applications

2,2’,4-Tribromobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,4-Tribromobiphenyl involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

Uniqueness: 2,2’,4-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other brominated biphenyls, it may exhibit different toxicological profiles and environmental behaviors.

Properties

CAS No.

144978-90-5

Molecular Formula

C12H7Br3

Molecular Weight

390.90 g/mol

IUPAC Name

2,4-dibromo-1-(2-bromophenyl)benzene

InChI

InChI=1S/C12H7Br3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H

InChI Key

YDNHQROTGQCGTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Br)Br)Br

Origin of Product

United States

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